NU6140

Descripción general

Descripción

- CDKs play crucial roles in cell cycle regulation, and CDK2 is involved in cell cycle progression and DNA replication.

- This compound exhibits 10- to 36-fold selectivity for CDK2 over other CDKs .

NU6140: is a selective inhibitor of . It specifically targets the CDK2-cyclin A complex.

Aplicaciones Científicas De Investigación

Chemistry: NU6140 serves as a valuable tool in studying CDK2 function and cell cycle regulation.

Biology: Researchers use this compound to investigate cell cycle dynamics and potential therapeutic targets.

Medicine: this compound’s anti-cancer properties make it relevant for cancer research and drug development.

Industry: While not widely used in industry, this compound’s selectivity for CDK2 may have applications in drug discovery.

Mecanismo De Acción

- NU6140 inhibits CDK2-cyclin A, disrupting cell cycle progression.

- It may affect downstream pathways related to cell division, apoptosis, and DNA repair.

Análisis Bioquímico

Biochemical Properties

NU6140 interacts with CDK2, a protein that plays a crucial role in the control of the cell cycle . It inhibits the interaction between CDK2 and cyclin A, exhibiting 10- to 36-fold selectivity over other CDKs . It also effectively inhibits Aurora A and Aurora B, with IC50s of 67 and 35 nM, respectively .

Cellular Effects

This compound has been shown to induce apoptosis in HeLa cervical carcinoma cells and arrest cells in the G2/M phase . It reduces cell survival both by itself and in combination with paclitaxel . In human embryonic stem (hES) cells and embryonal carcinoma-derived (hEC) cells, this compound treatment resulted in induced apoptosis and a decreased expression of pluripotency markers NANOG, OCT4, and SOX2 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CDK2-cyclin A interaction, leading to cell cycle arrest . It also potently inhibits Aurora A and Aurora B, which are involved in the regulation of cell cycle progression . Furthermore, this compound has been found to significantly potentiate the apoptotic effect of paclitaxel, with inhibition of survivin expression/phosphorylation as the potential mechanism .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown to induce apoptosis and reduce cell survival in HeLa cells

Metabolic Pathways

Given its role as a CDK2 inhibitor, it likely impacts pathways related to cell cycle progression and apoptosis .

Métodos De Preparación

Industrial Production: Information on large-scale industrial production methods for NU6140 is limited.

Análisis De Reacciones Químicas

Reactions: NU6140 may undergo various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Reagents and conditions for this compound synthesis would likely involve organic chemistry techniques, but precise details remain elusive.

Major Products: The major products resulting from this compound reactions would depend on the specific reaction type and conditions.

Comparación Con Compuestos Similares

Similar Compounds: NU6140 belongs to a class of CDK inhibitors with purine-based structures. Other related compounds include flavopiridol, roscovitine, and palbociclib.

Propiedades

IUPAC Name |

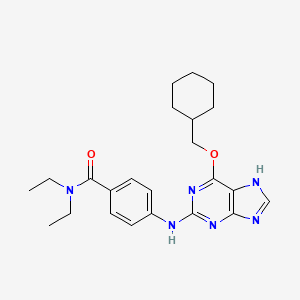

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEQSRJCJTWWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436732 | |

| Record name | Cdk2 Inhibitor IV, NU6140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444723-13-1 | |

| Record name | 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444723131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cdk2 Inhibitor IV, NU6140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

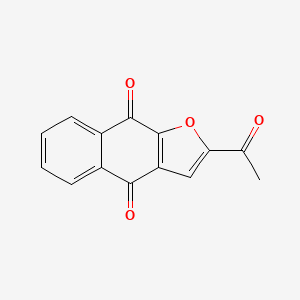

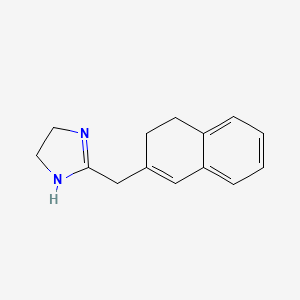

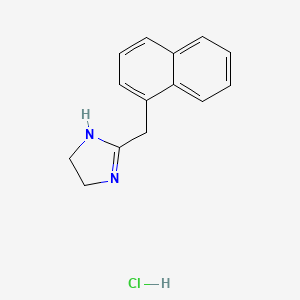

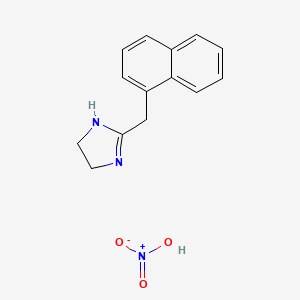

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of NU6140?

A1: this compound is a small molecule inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2) [, , ]. It binds to the ATP-binding pocket of CDK2, preventing its interaction with cyclin A and inhibiting its kinase activity [, ]. This inhibition leads to cell cycle arrest at the G2-M phase and can induce apoptosis, particularly in combination with other chemotherapeutic agents like paclitaxel [, ].

Q2: How does this compound impact the expression of survivin, a protein involved in apoptosis regulation?

A2: Studies have shown that this compound, particularly when combined with paclitaxel, can significantly downregulate both the expression and phosphorylation of survivin, a protein known to inhibit apoptosis [, ]. This downregulation contributes to the enhanced apoptotic response observed in cancer cells treated with the combination therapy. Interestingly, this effect was not observed in cells engineered to overexpress survivin, further supporting the role of survivin inhibition in this compound's mechanism of action [].

Q3: Has the crystal structure of this compound in complex with CDK2 been solved, and what insights does it provide?

A3: Yes, the co-crystal structure of this compound bound to CDK2 has been determined []. The structural data confirms that this compound occupies the ATP-binding pocket of CDK2, interacting with key residues like Leu83, Glu81, and Asp145 through hydrogen bonds []. This information is valuable for understanding the binding mode of this compound and can guide the design of more potent and selective CDK2 inhibitors.

Q4: Is this compound a highly selective CDK2 inhibitor?

A4: While initially considered a selective CDK2 inhibitor, further research suggests that this compound might exhibit broader kinase inhibition []. Studies have shown that it can also inhibit other kinases, including Aurora kinases, with significant potency []. Therefore, it is crucial to consider its potential off-target effects when interpreting experimental results.

Q5: Beyond cancer, are there other potential therapeutic applications for this compound?

A5: Research suggests that CDK2 plays a role in regulating pluripotency in human embryonic stem cells (hES) and embryonal carcinoma cells (hEC) []. This compound treatment was found to decrease the expression of pluripotency markers like NANOG, OCT4, and SOX2 in these cells []. This finding indicates that this compound, through its impact on CDK2 activity, could potentially influence stem cell differentiation and may have implications for regenerative medicine.

Q6: How does the structure of this compound relate to its activity?

A6: While the provided research does not delve into specific structure-activity relationship (SAR) studies for this compound, the co-crystal structure [] provides a starting point. Modifications to the cyclohexylmethoxy or diethylbenzamide moieties could be explored to optimize interactions within the CDK2 binding pocket and potentially enhance potency and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.